molecular formula C10H11BrN2O3 B3429393 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid CAS No. 743440-59-7

3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid

Cat. No. B3429393
CAS RN: 743440-59-7
M. Wt: 287.11 g/mol
InChI Key: KJQKGAVTTJXNRD-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid, also known as BPPA, is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPA is a derivative of the amino acid phenylalanine and has been shown to exhibit various biological activities.

Scientific Research Applications

3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting specific enzymes and pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid is its high yield and relatively simple synthesis method, making it suitable for large-scale production. However, this compound is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, this compound has not been extensively tested for its toxicity and potential side effects.

Future Directions

Future research on 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid should focus on further elucidating its mechanism of action and exploring its potential use in treating various diseases. Additionally, more studies are needed to investigate the toxicity and potential side effects of this compound. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to exhibit various biological activities. Further research is needed to fully understand its mechanism of action and explore its potential use in treating various diseases.

properties

IUPAC Name

3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c11-7-3-1-2-6(4-7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQKGAVTTJXNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214285
Record name β-[(Aminocarbonyl)amino]-3-bromobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

743440-59-7
Record name β-[(Aminocarbonyl)amino]-3-bromobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743440-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[(Aminocarbonyl)amino]-3-bromobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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